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Compound of Interest

Compound Name: Acetophenone-d8

Cat. No.: B143793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetophenone-d8, a deuterated analog

of acetophenone. Its applications are significant in areas requiring isotopic labeling, such as in

metabolic studies, as an internal standard for mass spectrometry-based quantification, and in

mechanistic studies of chemical reactions. The substitution of hydrogen with deuterium atoms

provides a distinct mass signature without significantly altering the chemical properties of the

molecule, making it an invaluable tool in pharmaceutical research and development.

Molecular Structure and Formula
Acetophenone-d8 is a stable isotopologue of acetophenone where all eight hydrogen atoms

have been replaced by deuterium.

Molecular Formula: C₈D₈O

Linear Formula: C₆D₅COCD₃[1][2]

IUPAC Name: 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone[3]

Synonyms: 1-(Phenyl-d5)ethanone-2,2,2-d3, Octadeuteroacetophenone[1]

The structure consists of a deuterated phenyl group bonded to a carbonyl group, which is in

turn attached to a deuterated methyl group.
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Physicochemical Properties
The key quantitative data for Acetophenone-d8 are summarized in the table below, providing

a quick reference for experimental planning.

Property Value

CAS Number 19547-00-3

Molecular Weight 128.20 g/mol [4]

Isotopic Purity ≥98 atom % D

Assay ≥99% (CP)

Melting Point 19-20 °C

Boiling Point 202 °C

Density 1.098 g/mL at 25 °C

Refractive Index n20/D 1.5322

Flash Point 76.00 °C (closed cup)

Experimental Protocols
Detailed methodologies for the synthesis and analysis of Acetophenone-d8 are crucial for its

effective use in a research setting.

Synthesis via Friedel-Crafts Acylation
Acetophenone-d8 can be synthesized by the Friedel-Crafts acylation of benzene-d6 with

acetyl-d3 chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
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Reactants

Benzene-d6 (C₆D₆)

Acetophenone-d8 (C₆D₅COCD₃)

+ [CD₃CO]⁺
(Electrophilic Aromatic Substitution)

Acetyl-d3 Chloride (CD₃COCl)

Formation of
Deuterated Acylium Ion

[CD₃CO]⁺

+ AlCl₃

Anhydrous AlCl₃
(Catalyst)

DCl (byproduct)

Click to download full resolution via product page

Caption: Synthesis of Acetophenone-d8 via Friedel-Crafts Acylation.

Experimental Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b143793?utm_src=pdf-body-img
https://www.benchchem.com/product/b143793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a

reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an

inert atmosphere (e.g., nitrogen or argon) and protected from moisture with a drying tube.

Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1

equivalents) and an anhydrous solvent such as dichloromethane. Cool the mixture in an ice

bath (0-5 °C).

Slowly add a solution of acetyl-d3 chloride (1.0 equivalent) in the anhydrous solvent to the

stirred suspension via the dropping funnel.

After the addition of acetyl-d3 chloride is complete, add benzene-d6 (1.0 equivalent)

dropwise, maintaining the low temperature.

Reaction Monitoring: Once the additions are complete, allow the reaction mixture to warm to

room temperature and stir for several hours. The reaction progress can be monitored by thin-

layer chromatography (TLC) or gas chromatography (GC).

Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated

hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a

separatory funnel.

Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium

hydroxide solution, and finally with brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and

remove the solvent under reduced pressure.

Purification: The crude Acetophenone-d8 can be purified by vacuum distillation to yield the

final product.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS is a primary technique for confirming the purity of Acetophenone-d8 and is essential

when it is used as an internal standard.
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Sample Preparation
(Dilution in appropriate solvent) GC Injection Chromatographic Separation

(Capillary Column)
Ionization

(e.g., Electron Ionization)
Mass Analysis
(Quadrupole) Detection & Data Acquisition

Result:
Mass Spectrum & Chromatogram

(Purity & Identity Confirmation)
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Caption: General workflow for the GC-MS analysis of Acetophenone-d8.

Methodology:

Sample Preparation: Prepare a stock solution of Acetophenone-d8 in a suitable solvent

(e.g., methanol or dichloromethane). Create a series of dilutions to generate a calibration

curve if quantitative analysis is required. For use as an internal standard, add a known

concentration of Acetophenone-d8 to the samples being analyzed.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A

nonpolar capillary column (e.g., DB-5MS) is typically suitable.

GC Parameters (Example):

Injector Temperature: 250 °C

Oven Program: Start at 60 °C for 1 minute, then ramp at 10 °C/min to 200 °C.

Carrier Gas: Helium

MS Parameters (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Range: 30-300 amu

Data Analysis: The mass spectrum of Acetophenone-d8 will show a molecular ion (M+)

peak at m/z 128. Key fragment ions will also be shifted by +8 mass units compared to

unlabeled acetophenone. The purity is determined from the peak area in the chromatogram.
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Analysis by Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is used to confirm the isotopic enrichment and structural integrity of the

molecule.

Sample Preparation:

Weigh approximately 10-20 mg of the Acetophenone-d8 sample.

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃). Even though the analyte is deuterated, a deuterated solvent is used for the

instrument's lock system.

If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube.

Cap the NMR tube and label it appropriately.

Expected Spectral Features:

¹H NMR: The proton NMR spectrum should show a significant reduction or complete

absence of signals in the aromatic (δ 7.4–8.0 ppm) and methyl (δ ~2.6 ppm) regions,

confirming high levels of deuteration. Residual signals from any remaining protons will

appear in these regions.

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon and the

aromatic carbons. The signals for deuterated carbons will appear as multiplets due to C-D

coupling.

²H NMR (Deuterium NMR): This is the most direct method to observe the deuterated

positions and confirm the isotopic labeling pattern.

Applications in Drug Development and Research
The use of deuterated internal standards is a well-established practice in bioanalysis for

ensuring the accuracy and precision of quantitative LC-MS or GC-MS methods.
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Internal Standard: Acetophenone-d8 is an ideal internal standard for the quantification of

acetophenone. Since it co-elutes with the unlabeled analyte, it effectively compensates for

variations in sample preparation, injection volume, and matrix effects that can cause ion

suppression or enhancement.

Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the

metabolic fate of a drug or molecule. The deuterium label allows for the easy distinction

between the parent compound and its metabolites by mass spectrometry.

Mechanistic Elucidation: The kinetic isotope effect, where the C-D bond is broken more

slowly than a C-H bond, can be exploited using Acetophenone-d8 to study the mechanisms

of chemical reactions involving the cleavage of these bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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